Amifostine is an organic thiophosphate cytoprotective agent . It is used to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer and also to reduce the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . It is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite .
Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium . The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity .
The empirical formula of Amifostine disulfide is C10H26N4S2 · 4HCl . Its molecular weight is 412.31 .
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is believed to be responsible for the reduction of the cumulative renal toxicity of cisplatin and for the reduction of the toxic effects of radiation on normal oral tissues .
Amifostine disulfide is a chemical compound primarily recognized for its role as a radioprotective agent in oncology. It is a prodrug that is converted in vivo to its active metabolite, WR-1065, which exhibits protective effects against radiation-induced damage in normal tissues. The compound is classified as a thiophosphate and is notable for its ability to selectively protect healthy cells during chemotherapy and radiotherapy while sensitizing cancer cells to treatment.
Amifostine disulfide is derived from the parent compound amifostine, a phosphorothioate prodrug. It is classified under radioprotective agents due to its mechanism of action that involves the reduction of oxidative stress and the scavenging of free radicals. The compound has been utilized in clinical settings to mitigate the side effects of radiation therapy, particularly in protecting organs such as the parotid glands, lungs, and esophagus from radiation damage.
The synthesis of amifostine disulfide involves several key steps:
Alternative synthetic routes have been explored, focusing on optimizing yields and minimizing toxic byproducts, particularly those involving hazardous reagents like vinyl cyanide .
Amifostine disulfide features a specific molecular structure characterized by its thiophosphate backbone. The compound's structural formula can be represented as follows:
The presence of sulfur atoms in the structure contributes to its unique properties, including its ability to form disulfide bonds upon metabolism, leading to the generation of WR-1065, which plays a crucial role in its pharmacological effects .
Amifostine disulfide undergoes several important chemical reactions:
The mechanism of action of amifostine disulfide involves several biochemical pathways:
Amifostine disulfide exhibits distinct physical and chemical properties:
These properties are critical for its application in clinical settings where rapid metabolism and effective tissue distribution are necessary for optimal therapeutic outcomes .
Amifostine disulfide has several significant applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: